3-Buten-1-amine

Chemical Synthesis Proteomics Medicinal Chemistry

3-Buten-1-amine (homoallylamine, 4-amino-1-butene) is a primary aliphatic amine characterized by a terminal C=C double bond separated from the amino group by an ethylene spacer. It appears as a clear, colorless to yellow liquid with a density of 0.777 g/cm³, boiling point ranging from 74–83°C (reported under varying purity and pressure conditions), and a predicted pKa of 9.96±0.10, indicating slightly weaker basicity than its saturated n-butylamine counterpart.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 2524-49-4
Cat. No. B1219720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-1-amine
CAS2524-49-4
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESC=CCCN
InChIInChI=1S/C4H9N/c1-2-3-4-5/h2H,1,3-5H2
InChIKeyASVKKRLMJCWVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Buten-1-amine (CAS 2524-49-4) for R&D Procurement: Core Physicochemical & Structural Identifiers


3-Buten-1-amine (homoallylamine, 4-amino-1-butene) is a primary aliphatic amine characterized by a terminal C=C double bond separated from the amino group by an ethylene spacer . It appears as a clear, colorless to yellow liquid with a density of 0.777 g/cm³, boiling point ranging from 74–83°C (reported under varying purity and pressure conditions), and a predicted pKa of 9.96±0.10, indicating slightly weaker basicity than its saturated n-butylamine counterpart . This bifunctional building block—combining nucleophilic amine chemistry with a pendent olefin—enables orthogonal reactivity in synthesis and specialized applications in proteomics .

3-Buten-1-amine (CAS 2524-49-4) Sourcing Risk: Why Homoallylamine Cannot Be Replaced by Saturated or Allylic Analogs


Generic amine substitution is not feasible because 3-buten-1-amine occupies a unique reactivity space defined by the distance between its amino group and the terminal olefin. Direct structural analogs—namely allylamine (3 carbons, alkene adjacent to nitrogen) and n-butylamine (saturated, no alkene)—exhibit markedly different physical and chemical behavior. As shown in Section 3, 3-buten-1-amine's pKa differs by ~0.5 log units from allylamine and ~0.8 log units from n-butylamine, which directly impacts protonation state and nucleophilicity in aqueous or buffered systems [1]. Moreover, the spatial separation of the reactive centers in 3-buten-1-amine enables distinct reaction outcomes—such as the formation of tetrahydroazepines via ring-closing metathesis—that are sterically or electronically inaccessible to shorter-chain allylamines [2]. For applications in proteomics where the hydrochloride salt is used as a background suppressor in ELISA, the unique interaction of this specific scaffold with non-specific protein binding sites cannot be recapitulated by simpler amines .

3-Buten-1-amine (CAS 2524-49-4) Comparative Performance Data: pKa, Boiling Point & Metathesis Reactivity vs. Analogs


3-Buten-1-amine pKa vs. Allylamine and n-Butylamine: Impact on Nucleophilicity and Buffering

3-Buten-1-amine (pKa = 9.96±0.10) is a weaker base than n-butylamine (pKa = 10.77 at 20°C) but a stronger base than allylamine (pKa = 9.49 at 25°C) [1]. The ~0.5 pKa unit difference relative to allylamine translates to a 3-fold difference in the ratio of protonated to free amine at physiological pH, directly affecting nucleophilic reactivity and solubility profiles. The ~0.8 unit difference relative to n-butylamine corresponds to a nearly 6-fold shift in acid-base equilibrium, which can alter reaction kinetics and product distributions in amine-catalyzed or amine-functionalization reactions.

Chemical Synthesis Proteomics Medicinal Chemistry

3-Buten-1-amine Boiling Point Range and Purity Specifications Across Vendors

Boiling points for 3-buten-1-amine vary with purity and measurement conditions: technical grade (90%) shows 83.0°C, while higher purity (97–98%) reports 74–77°C or 82.5°C at 760 mmHg [1]. Allylamine boils at 53.3–58°C , and n-butylamine at 78°C [2]. 3-Buten-1-amine's boiling point lies intermediate between the shorter-chain allylamine and the heavier saturated butylamine, consistent with its molecular weight (71.12 g/mol) and hydrogen-bonding capacity.

Chemical Procurement Quality Control Organic Synthesis

Ring-Closing Metathesis (RCM) of N,N-Bis(3-butenyl)amines: Exclusive Formation of 2,3,6,7-Tetrahydroazepines

N,N-Bis(3-butenyl)amines undergo ring-closing metathesis (RCM) to yield 2,3,6,7-tetrahydroazepines—seven-membered nitrogen heterocycles of pharmaceutical relevance [1][2]. In contrast, analogous bis(allyl)amines (derived from allylamine) undergo RCM to form five-membered pyrrolidines due to the shorter carbon tether. The ethylene spacer in 3-buten-1-amine precisely positions the two terminal olefins to form a 7-membered ring upon metathesis, whereas the direct N-allyl substituent of allylamine enforces a 5-membered ring closure.

Medicinal Chemistry Heterocycle Synthesis Catalysis

ELISA Background Reduction: Specificity of 3-Buten-1-amine Hydrochloride in Neurodegenerative Disease Detection

3-Buten-1-amine hydrochloride (CAS 17875-18-2) is specifically employed to reduce non-specific background signal in ELISA titrations for Alzheimer's disease biomarkers . While the exact mechanism of background suppression is proprietary or empirical, the effect is not replicated by simple salts like sodium chloride or other primary amines such as n-butylamine hydrochloride or allylamine hydrochloride. This indicates a structure-specific interaction—likely involving the terminal alkene and the precise molecular geometry—with the blocking proteins or surfaces in the assay.

Proteomics Immunoassay Alzheimer's Disease

Synthesis of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine (RJR-2403 Analog): 82% Overall Yield Using 3-Buten-1-amine Scaffold

A deuterated analogue of the nicotinic agonist RJR-2403 (metanicotine), (E)-N-(methyl-d3)-4-(3-pyridinyl)-3-buten-1-amine, was synthesized using 3-buten-1-amine as the key building block, achieving an 82% overall yield after acidic hydrolysis [1]. This synthesis exploits the terminal alkene for cross-coupling or addition reactions followed by N-functionalization. The yield and selectivity are contingent on the precise positioning of the amino and alkene groups in 3-buten-1-amine; using allylamine would shift the double bond position, while n-butylamine would lack the required unsaturation entirely, rendering the synthetic route impossible.

Nicotinic Receptor Agonists Medicinal Chemistry Isotope Labeling

3-Buten-1-amine (CAS 2524-49-4) Optimal Use Cases: When This Homoallylamine Outperforms Simpler Amines


Synthesis of Seven-Membered N-Heterocycles (Tetrahydroazepines) via Ring-Closing Metathesis

N,N-Bis(3-butenyl)amines undergo ring-closing metathesis to furnish 2,3,6,7-tetrahydroazepines in a single step [1]. This provides a direct route to azepane scaffolds found in numerous bioactive molecules. Using allylamine-derived bis(allyl)amines would instead yield pyrrolidines, highlighting the unique value of the homoallylic tether in 3-buten-1-amine for constructing 7-membered rings.

Proteomics & Immunoassay Development: Background Suppression in ELISA

The hydrochloride salt of 3-buten-1-amine is specifically formulated to reduce non-specific background signal in ELISA kits for Alzheimer's disease biomarkers . This application leverages the unique molecular structure of the compound to improve signal-to-noise ratios; substitution with alternative amine hydrochlorides (e.g., n-butylamine·HCl, Tris·HCl) does not provide the same enhancement and may compromise assay sensitivity.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists (Metanicotine Analogs)

3-Buten-1-amine serves as the key starting material for (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine (RJR-2403) and its deuterated analogs [2]. The 3-buten-1-amine core provides both the required C4 spacer and the terminal alkene for cross-coupling or addition chemistry. Replacing it with a different primary amine would either fail to produce the desired α4β2 nAChR pharmacophore or yield an inactive regioisomer.

Asymmetric Synthesis and Chiral Auxiliary Applications

3-Buten-1-amine can be used as a chiral auxiliary or as a nucleophile in asymmetric synthesis . Its bifunctional nature—combining a nucleophilic primary amine with a remote, electron-rich alkene—allows it to participate in tandem sequences (e.g., hydroacylation–Michael addition) that are not accessible to simpler amines lacking the separated reactive centers.

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